Octahydrothieno[3,4-c]pyridine
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Overview
Description
Octahydrothieno[3,4-c]pyridine is a heterocyclic compound that contains a sulfur atom and a nitrogen atom within its ring structure. This compound is notable for its unique structural features, which include a fused bicyclic system combining a thiophene ring and a piperidine ring. The molecular formula of this compound is C7H13NS, and it has a molecular weight of 143.25 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Octahydrothieno[3,4-c]pyridine typically involves cyclization reactions. One common method is the [4 + 2] cycloaddition reaction, where a 1-azadiene reacts with a 2-carbon π-component . This method can be catalyzed by transition metals or proceed via thermal pericyclic reactions.
Industrial Production Methods: Industrial production of this compound may involve the use of cationic half-sandwich rare-earth catalysts, which provide an efficient and atom-economical method for synthesizing 2-alkylated pyridine derivatives via C-H addition to olefins . This approach is compatible with a wide range of pyridine and olefin substrates, including α-olefins, styrenes, and conjugated dienes.
Chemical Reactions Analysis
Types of Reactions: Octahydrothieno[3,4-c]pyridine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form pyridine N-oxides by treatment with peracids.
Substitution: Pyridines can react with alkylating agents to form pyridinium salts.
Common Reagents and Conditions:
Oxidation: Peracids are commonly used for oxidation reactions.
Reduction: Rhodium oxide catalysts and hydrogen sources are used for reduction.
Substitution: Alkylating agents are used for substitution reactions.
Major Products:
Oxidation: Pyridine N-oxides.
Reduction: Piperidines.
Substitution: Pyridinium salts.
Scientific Research Applications
Octahydrothieno[3,4-c]pyridine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Octahydrothieno[3,4-c]pyridine involves its interaction with molecular targets and pathways within biological systems. For instance, its derivatives have been shown to exhibit anticancer properties by inhibiting specific enzymes and pathways involved in cell proliferation . The exact molecular targets and pathways can vary depending on the specific derivative and its application.
Comparison with Similar Compounds
Pyridine: A six-membered ring with one nitrogen atom, commonly used in pharmaceuticals and agrochemicals.
Piperidine: A saturated six-membered ring with one nitrogen atom, widely used in the synthesis of pharmaceutical compounds.
Thiophene: A five-membered ring with one sulfur atom, used in the production of organic materials.
Uniqueness: Octahydrothieno[3,4-c]pyridine is unique due to its fused bicyclic structure, which combines the properties of both thiophene and piperidine rings. This structural feature imparts distinct chemical reactivity and biological activity, making it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
1,3,3a,4,5,6,7,7a-octahydrothieno[3,4-c]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NS/c1-2-8-3-7-5-9-4-6(1)7/h6-8H,1-5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEJYPBUZLXTAKB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2C1CSC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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